(-)-Canadalisol
Overview
Description
Synthesis Analysis
The synthesis of "(-)-Canadalisol" involves complex chemical processes and methodologies. While specific details about the synthesis of "(-)-Canadalisol" are not directly available, the synthesis of complex polymeric systems and drug candidate molecules can offer insights into similar synthetic processes. Techniques such as the Suzuki-Miyaura reaction and other coupling methods are often employed in the synthesis of complex organic compounds, suggesting potential pathways for "(-)-Canadalisol" synthesis as well (Cardinal & Voyer, 2013).
Molecular Structure Analysis
The molecular structure of "(-)-Canadalisol" is likely characterized by intricate arrangements of atoms and bonds, contributing to its unique properties. Molecular-structure-based models using neural networks have been developed to estimate inventory data and environmental impacts of chemical production based on molecular structures, indicating the significance of understanding molecular configurations for optimizing synthesis and applications (Wernet et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of "(-)-Canadalisol" would be influenced by its functional groups and molecular structure. Analysis of reactions used in the preparation of drug candidate molecules highlights the diversity of chemistries involved, which may be relevant to understanding the reactivity and functional applications of "(-)-Canadalisol" (Carey et al., 2006).
Physical Properties Analysis
The physical properties of "(-)-Canadalisol," such as melting point, boiling point, solubility, and crystal structure, would be crucial for its handling and application in various domains. Techniques like ion mobility spectrometry/mass spectrometry offer advanced methods for assessing the molecular compositions of complex systems, which could be applied to analyze the physical characteristics of "(-)-Canadalisol" (Trimpin & Clemmer, 2008).
Chemical Properties Analysis
Understanding the chemical properties of "(-)-Canadalisol," including its reactivity, stability under various conditions, and interactions with other substances, is essential for its practical applications. The analysis of past and present synthetic methodologies in medicinal chemistry provides insight into commonly used reactions and could inform the chemical properties analysis of "(-)-Canadalisol" (Brown & Boström, 2016).
Scientific Research Applications
Visual Search and Target-Directed Action : (-)-Canadalisol is used in scientific research focused on visual search and target-directed action. This research investigates how visual attention and motor actions are guided in different environments (Meegan & Tipper, 1999).
Economic and Institutional Impact : Research has explored how funding success and grant amounts for scientific research, like those involving (-)-Canadalisol, are influenced by the size of the institution. Smaller institutions tend to receive consistently lower funding, impacting their research capacity (Murray et al., 2016).
National Research Institutions and Technological Information : The National Research Council of Canada, for instance, has shown the potential of national scientific institutions in accessing and applying new technological information, which could include compounds like (-)-Canadalisol (Albagli, Dawson, & Hasnain, 2014).
Research in Education and Policy : Studies also touch on the impact of research in education, policy formulation, and community engagement in Canada, which could encompass the use of compounds like (-)-Canadalisol for various scientific inquiries (Ogbogu et al., 2018).
Risk Management in Scientific Software Development : Research involving compounds like (-)-Canadalisol also extends to the development of scientific software, where risks associated with theory, implementation, and usage are managed through strategic approaches (Sanders & Kelly, 2008).
Economic Growth through University Research : University research involving (-)-Canadalisol can stimulate economic growth by developing commercialization templates and encouraging investment in these processes (Howitt, 2013).
properties
IUPAC Name |
[2,3-dimethoxy-6-[[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(22)8-13-4-5-18(24-2)21(25-3)16(13)11-23/h4-5,9-10,17,23H,6-8,11-12H2,1-3H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUSDXBAFDTERM-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@@H]1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Canadalisol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.